An In-Depth Technical Guide to the Chemical Structure Analysis of 1-(4-formylphenyl)-1H-pyrazole-3-carboxamide
An In-Depth Technical Guide to the Chemical Structure Analysis of 1-(4-formylphenyl)-1H-pyrazole-3-carboxamide
This guide provides a comprehensive framework for the structural elucidation and purity assessment of 1-(4-formylphenyl)-1H-pyrazole-3-carboxamide, a heterocyclic compound featuring the pyrazole scaffold. The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] For researchers and professionals in drug development, rigorous and unambiguous characterization of such molecules is a critical prerequisite for advancing to biological screening and subsequent development phases. This document outlines the synergistic application of spectroscopic and chromatographic techniques, emphasizing the rationale behind methodological choices to ensure data integrity and trustworthiness.
Molecular Identity and Physicochemical Profile
The subject of this guide is 1-(4-formylphenyl)-1H-pyrazole-3-carboxamide. Its structure is defined by a central pyrazole ring, substituted at the N1 position with a formyl-bearing phenyl group and at the C3 position with a carboxamide group.
Caption: Chemical structure of 1-(4-formylphenyl)-1H-pyrazole-3-carboxamide.
A summary of its key identifiers and predicted physicochemical properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉N₃O₂ | PubChem |
| Molecular Weight | 215.21 g/mol | PubChem |
| Monoisotopic Mass | 215.06947 Da | [4] |
| SMILES | C1=CC(=CC=C1C=O)N2C=C(C=N2)C(=O)N | [4] |
| InChIKey | FIBHVABVIVJEQX-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 0.2 | [4] |
Synthesis Synopsis
While numerous synthetic routes to pyrazole derivatives exist, a common and effective strategy for a structure like 1-(4-formylphenyl)-1H-pyrazole-3-carboxamide involves the Vilsmeier-Haack reaction.[3][5] This reaction can be used to introduce a formyl group onto a pre-formed pyrazole ring. Alternatively, cyclization reactions involving a substituted phenylhydrazine (in this case, 4-formylphenylhydrazine) and a suitable three-carbon synthone are frequently employed.[5] The final carboxamide functionality can be introduced from a corresponding carboxylic acid or ester precursor. The choice of a specific route depends on starting material availability and desired yield.
Core Structural Elucidation Techniques
A multi-technique, or orthogonal, approach is essential for the unambiguous confirmation of the chemical structure. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. For this specific compound, ¹H and ¹³C NMR will confirm the precise arrangement and connectivity of the aromatic and heterocyclic rings, as well as the positions of the formyl and carboxamide substituents.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it readily dissolves polar compounds and its residual solvent peak does not typically interfere with key signals.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition.[1][6]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program to ensure each unique carbon appears as a singlet. A larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Trustworthiness (Expected Spectral Data): The predicted NMR data provides a benchmark against which experimental results can be validated.
Table of Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | Highly deshielded proton due to the electronegative oxygen and magnetic anisotropy of the C=O bond. |
| Phenyl (H-2', H-6') | 8.0 - 8.2 | Doublet (d) | Protons ortho to the electron-withdrawing formyl group are significantly deshielded. |
| Phenyl (H-3', H-5') | 7.9 - 8.1 | Doublet (d) | Protons ortho to the pyrazole ring. |
| Pyrazole (H-5) | 8.4 - 8.6 | Singlet/Doublet | The chemical shift of pyrazole protons is characteristic of their position within the heteroaromatic ring.[1][5] |
| Pyrazole (H-4) | 6.8 - 7.0 | Singlet/Doublet | |
| Amide (-CONH₂) | 7.5 - 7.9 | Broad Singlet (br s) | Amide protons often appear as a broad signal due to quadrupole broadening and chemical exchange. |
Table of Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| Aldehyde C=O | 190 - 195 | Characteristic chemical shift for an aldehyde carbonyl carbon. |
| Amide C=O | 160 - 165 | Characteristic chemical shift for a primary amide carbonyl carbon. |
| Pyrazole C-3 | ~145 | Carbon atom attached to the carboxamide and a nitrogen atom.[7] |
| Phenyl C-1' & C-4' | 135 - 145 | Quaternary carbons of the phenyl ring, deshielded by their substituents. |
| Pyrazole C-5 | ~130 | |
| Phenyl C-2', C-6', C-3', C-5' | 120 - 135 | Aromatic carbons of the phenyl ring. |
| Pyrazole C-4 | ~110 |
Mass Spectrometry (MS)
Expertise & Experience: MS is indispensable for determining the molecular weight of the compound, thereby confirming its molecular formula. High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is a definitive piece of evidence for the elemental composition.
Experimental Protocol: LC-MS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer, preferably with an Electrospray Ionization (ESI) source and a Time-of-Flight (TOF) analyzer for high mass accuracy.
-
Method: Introduce the sample into the ESI source via direct infusion or through a short chromatographic column. Acquire data in positive ion mode, as the pyrazole nitrogens are readily protonated.
-
Data Analysis: Identify the molecular ion peak. In positive ESI mode, this will be the protonated molecule [M+H]⁺. Compare the experimentally observed m/z value with the theoretically calculated mass for C₁₁H₉N₃O₂.
Trustworthiness (Expected Data):
-
Calculated Exact Mass of [M+H]⁺: 216.07675 Da.[4]
-
Expected Result: The HRMS spectrum should show a prominent peak at m/z ≈ 216.0768. The deviation from the calculated mass should be less than 5 ppm, providing high confidence in the molecular formula.
-
Predicted Fragmentation: Potential fragment ions could correspond to the loss of the carboxamide group (-44 Da) or the formyl group (-29 Da).
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. It serves as a crucial qualitative check, confirming the presence of the aldehyde, amide, and aromatic rings.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Mix a small amount of the compound (~1 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to create a fine, homogeneous powder.
-
Pellet Formation: Press the powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.[5]
Trustworthiness (Expected Absorption Bands):
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amide) | 3400 - 3100 | Stretch (often two bands for -NH₂) |
| C-H (Aromatic) | 3100 - 3000 | Stretch |
| C=O (Aldehyde) | 1710 - 1685 | Stretch |
| C=O (Amide I) | 1680 - 1650 | Stretch |
| C=C / C=N (Aromatic/Pyrazole) | 1600 - 1450 | Ring Stretch[1] |
| N-H (Amide II) | 1640 - 1550 | Bend |
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Structural confirmation is incomplete without a quantitative assessment of purity. A compound intended for biological screening must be of high purity to ensure that the observed activity is attributable to the compound itself and not to impurities. Reverse-Phase HPLC (RP-HPLC) is the industry-standard method for this purpose.
Caption: Standard workflow for purity analysis using RP-HPLC.
Experimental Protocol: Validated RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a robust starting point.[8][9]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous phase (e.g., water with 0.1% trifluoroacetic acid or formic acid to improve peak shape).[8][9] A typical starting condition could be 80:20 Methanol:Water.[8]
-
Method Parameters:
-
Data Analysis: The purity is calculated based on the relative area of the main peak in the resulting chromatogram. For high-purity samples (>95%), the main peak should be sharp, symmetrical, and well-resolved from any minor impurity peaks.
The Role of Structural Analysis in Drug Development
The rigorous analytical workflow described is foundational to the drug discovery process. The pyrazole-carboxamide scaffold is a known pharmacophore that interacts with various biological targets, particularly protein kinases like FLT3 and CDKs, which are implicated in cancers such as Acute Myeloid Leukemia (AML).[10][11] An accurately characterized and pure compound is the only valid starting point for establishing a reliable Structure-Activity Relationship (SAR).
Caption: Logical progression from synthesis to biological evaluation.
Conclusion
The chemical structure analysis of 1-(4-formylphenyl)-1H-pyrazole-3-carboxamide is a systematic process that relies on the synergistic use of NMR, MS, and FTIR for structural elucidation, complemented by HPLC for purity verification. Each step in this guide is designed to be a self-validating component of a larger, trustworthy analytical protocol. By adhering to these principles of scientific integrity, researchers and drug development professionals can ensure the quality and identity of their molecular assets, paving the way for meaningful and reproducible biological investigation.
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